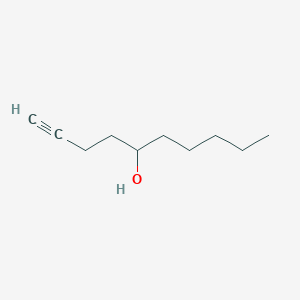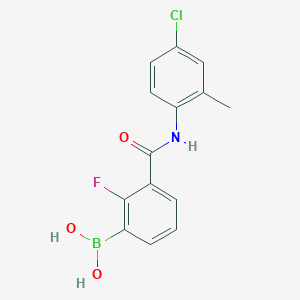![molecular formula C20H31NO5 B13402231 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound characterized by its unique structure, which includes a hexoxyphenyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of the Hexoxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexoxyphenol.
Introduction of the Propanoic Acid Moiety: The next step involves the reaction of 4-hexoxyphenol with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired intermediate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like triethylamine to form the BOC-protected amino intermediate.
Final Coupling Reaction: The final step involves coupling the BOC-protected amino intermediate with the propanoic acid derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hexoxyphenyl group can be oxidized under strong oxidizing conditions to form corresponding quinones.
Reduction: The carbonyl group in the BOC-protected amino moiety can be reduced to form the corresponding alcohol.
Substitution: The hexoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or a pharmacologically active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hexoxyphenyl group may facilitate binding to hydrophobic pockets, while the BOC-protected amino group may undergo deprotection to reveal an active amine that can participate in further reactions.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a methoxy group instead of a hexoxy group.
3-(4-Ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with an ethoxy group instead of a hexoxy group.
3-(4-Butoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a butoxy group instead of a hexoxy group.
Uniqueness
The uniqueness of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its hexoxyphenyl group, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H31NO5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-5-6-7-8-13-25-16-11-9-15(10-12-16)17(14-18(22)23)21-19(24)26-20(2,3)4/h9-12,17H,5-8,13-14H2,1-4H3,(H,21,24)(H,22,23) |
InChI 键 |
OGHSVGHAMOMRJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


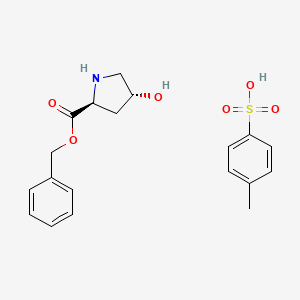
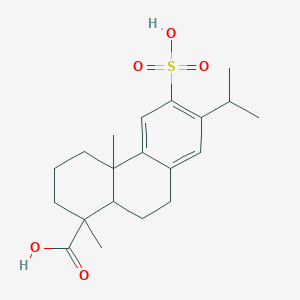
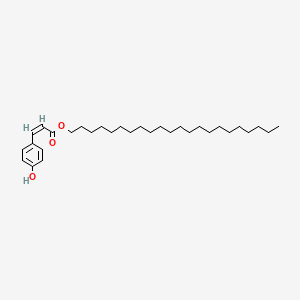

![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
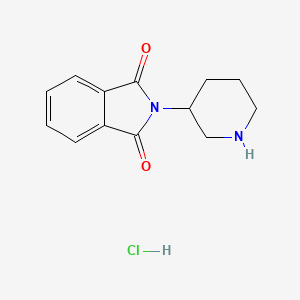
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
